molecular formula C12H23NO9S3 B1204559 Glucoerucin CAS No. 21973-56-8

Glucoerucin

Cat. No. B1204559
CAS RN: 21973-56-8
M. Wt: 421.5 g/mol
InChI Key: GKUMMDFLKGFCKH-URYVQPGZSA-N
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Description

Glucoerucin belongs to the class of organic compounds known as alkylglucosinolates . It has been detected in several different foods, such as cabbages and Brassicas .


Synthesis Analysis

Glucoerucin can be purified from a crude extract obtained from a cruciferous plant using macroporous crosslinked copolymer adsorbents . The strongly basic triethylamine modified PGMA (PGMA-III) adsorbent showed the best adsorption and desorption capacity of glucoerucin .


Molecular Structure Analysis

Glucoerucin has the empirical formula C12H22KNO9S3 . Glucosinolates, like Glucoerucin, are characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R-group .


Chemical Reactions Analysis

Glucoerucin can be hydrolyzed to form erucin . The hydrolysis of glucosinolates like Glucoerucin is catalyzed by myrosinase present in seeds and tissues of the cruciferous plants .


Physical And Chemical Properties Analysis

Glucoerucin has a molecular weight of 459.60 g/mol . It is a 4-Methylthiobutylglucosinolate potassium salt .

Scientific Research Applications

1. Purification from Plant Extracts

Glucoerucin, a glucosinolate, has been the subject of studies exploring its purification from cruciferous plants. One such study by Cheng et al. (2020) developed adsorbents for the effective purification of glucoerucin from crude plant extracts. They found that triethylamine modified poly(glycidyl methacrylate) (PGMA) adsorbent exhibited the best adsorption and desorption capacity for glucoerucin. This method could offer a simple and efficient approach for purifying glucosinolates like glucoerucin from plant sources (Cheng, Wu, Liang, & Yuan, 2020).

2. Glucosinolate Profiling in Brassica Species

Hwang et al. (2019) conducted a study to quantify glucosinolates, including glucoerucin, in various Brassica species. Using UHPLC-Q-Orbitrap-MS technique, they identified glucoerucin as one of the major glucosinolates present in cabbage and broccoli. This research contributes to our understanding of the glucosinolate profiles in different Brassica species, which is relevant for both agricultural and nutritional studies (Hwang, Park, Dang, Kim, & Seo, 2019).

3. Anticancer Potential

Glucoerucin's anticancer potential has been explored in several studies. Nastruzzi et al. (1996) investigated the cytotoxic activity of glucosinolate-derived products, including glucoerucin, on various cancer cell lines. Their results showed that certain enzymatic hydrolysis-derived products of glucoerucin exhibited clear inhibition of cancer cell growth (Nastruzzi, Cortesi, Esposito, Menegatti, Leoni, Iori, & Palmieri, 1996).

4. Activation of Nrf2 and HO-1 Genes

Wagner et al. (2015) studied the effect of myrosinase-treated glucoerucin on the activation of the Nrf2 target gene heme oxygenase 1 (HO-1) in cultured cells and mice. Their findings indicated that glucoerucin could induce Nrf2 and HO-1 gene expression, suggesting potential therapeutic applications in diseases where these pathways are involved (Wagner, Sturm, Piegholdt, Wolf, Esatbeyoglu, De Nicola, Iori, & Rimbach, 2015).

5. Enhancement of Bioactive Compounds in Broccoli

Research by Aguilar-Camacho et al. (2019) examined the effect of ultrasound treatment and exogenous phytohormones on the accumulation of bioactive compounds, including glucoerucin, in broccoli. They found that these treatments could synergistically increase the levels of certain glucosinolates like glucoerucin in broccoli, enhancing its nutritional value (Aguilar-Camacho, Welti‐Chanes, & Jacobo-Velázquez, 2019).

6. Glucosinolate Metabolism by Gut Bacteria

Luang-In et al. (2014) explored the metabolism of glucoerucin by human gut bacteria. They found that certain gut bacteria could metabolize glucoerucin, impacting its chemopreventive effects. This study provides insights into how dietary intake of glucoerucin might interact with the gut microbiome (Luang-In, Narbad, Nueno-Palop, Mithen, Bennett, & Rossiter, 2014).

Mechanism of Action

Erucin, a natural isothiocyanate resulting from the enzymatic hydrolysis of Glucoerucin, exerts cardioprotective effects on ischemia/reperfusion injury through the involvement of mitoK ATP channels .

Safety and Hazards

Glucoerucin may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of Glucoerucin, and to avoid contact with eyes, skin, and clothing .

Future Directions

The potential of visible-near infrared spectroscopy to predict glucosinolates and total phenolic content in rocket (Eruca vesicaria) leaves has been evaluated . This could provide a simple, low-cost, and efficient method for the purification of Glucoerucin from cruciferous plants .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfanyl-N-sulfooxypentanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO9S3/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20)/t7-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUMMDFLKGFCKH-URYVQPGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944561
Record name 1-S-[5-(Methylsulfanyl)-N-(sulfooxy)pentanimidoyl]-1-thiohexopyranose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucoerucin

CAS RN

21973-56-8
Record name Glucoerucin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21973-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucoerucin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-S-[5-(Methylsulfanyl)-N-(sulfooxy)pentanimidoyl]-1-thiohexopyranose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-thio-β-D-glucopyranose 1-[5-(methylthio)-N-(sulphooxy)valerimidate]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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